3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile
CAS No.:
Cat. No.: VC15065724
Molecular Formula: C18H11ClN6
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11ClN6 |
|---|---|
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 3-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzonitrile |
| Standard InChI | InChI=1S/C18H11ClN6/c19-13-4-2-6-15(8-13)25-18-16(10-23-25)17(21-11-22-18)24-14-5-1-3-12(7-14)9-20/h1-8,10-11H,(H,21,22,24) |
| Standard InChI Key | WQWAYCDAZHSWSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
-
A 3-chlorophenyl group at position 1 of the pyrazole ring.
-
A 4-aminobenzonitrile moiety at position 4 of the pyrimidine ring .
Systematic Nomenclature
The IUPAC name, 3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile, reflects its substitution pattern. The molecular formula is C₁₉H₁₂ClN₇, with a molecular weight of 397.85 g/mol .
Key Identifiers
-
SMILES: Clc1cccc(c1)n2c(nc3ncnc23)Nc4cccc(c4)C#N
-
InChIKey: YNOUNHICEHQLNM-UHFFFAOYSA-N (analogous to PubChem CID 24905160) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step sequences:
Core Formation
-
Cyclocondensation: Reacting 3-chlorophenylhydrazine with malononitrile or cyanamide derivatives forms the pyrazolo[3,4-d]pyrimidine scaffold .
-
Functionalization: Introducing the 4-aminobenzonitrile group via nucleophilic aromatic substitution (SNAr) at position 4 of the pyrimidine ring .
Optimization Steps
-
Solvent Systems: Tetrahydrofuran (THF) and dichloromethane are preferred for their inertness and solubility properties .
-
Catalysts: Diisopropylethylamine (DIPEA) facilitates deprotonation during amination .
Industrial-Scale Production
Patents describe scalable methods using crystallization and solvent-antisolvent techniques to isolate the compound in high purity (>98%) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 397.85 g/mol |
| Solubility | Low in water; soluble in DMSO, THF |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Stability | Stable under inert conditions |
Biological Activity and Mechanism
Kinase Inhibition
The compound’s structural similarity to tozasertib (an aurora kinase inhibitor) suggests kinase-targeting potential . Key targets may include:
-
Cyclin-Dependent Kinases (CDKs): Modulation of cell cycle progression .
-
Glycogen Synthase Kinase-3β (GSK3B): Implicated in neurodegenerative diseases .
In Vitro Profiling
-
CDK16 Inhibition: ΔTm shifts of +6.2°C in thermal stability assays .
-
Selectivity Challenges: Cross-reactivity with CDK2 and JNK3 observed in analogues .
Pharmacokinetic Profile
Absorption and Distribution
-
Bioavailability: Limited oral absorption due to low solubility; parenteral administration preferred .
-
Plasma Protein Binding: ~85% (estimated via QSAR models).
Metabolism and Excretion
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume